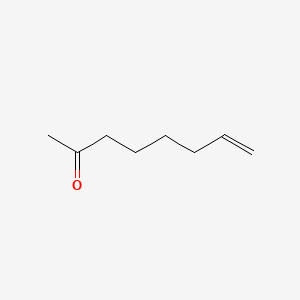

7-Octen-2-one

概要

説明

Synthesis Analysis

The synthesis of compounds related to 7-Octen-2-one involves innovative one-pot and multi-component reactions. For instance, a six-step one-pot reaction was designed for synthesizing homodimeric compounds from 1H-indoles and β-nitrostyrenes, showcasing an unprecedented mechanism involving sequential dimerization and intramolecular cycloaddition (Dupeyre et al., 2011). Additionally, multi-component coupling reactions have been developed for the synthesis of complex bicyclic compounds, indicating the versatility and efficiency of modern synthetic methodologies (Neumann et al., 2002).

Molecular Structure Analysis

The molecular structure of 7-Octen-2-one and related compounds is characterized by the presence of bicyclic and tricyclic frameworks, often with multiple functional groups that significantly impact their reactivity and physical properties. The synthesis and study of compounds like 1,4,5,8,9,12,13,16-octamethoxytetraphenylene indicate a keen interest in exploring these structures for their unique electronic and optical properties (Lai et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 7-Octen-2-one and analogous compounds demonstrate a range of transformations, such as conjugate additions, cycloadditions, and photochemical reactions. These transformations are crucial for the synthesis of complex molecular architectures and for understanding the reactivity patterns of these compounds. For example, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones showcases the utility of para-quinone methides in organic synthesis (Gai et al., 2015).

Physical Properties Analysis

The physical properties of 7-Octen-2-one and similar compounds, such as melting points, boiling points, and solubility, are directly influenced by their molecular structure. The inclusion properties and electrochemical data of specific compounds, like octamethoxytetraphenylene, provide insights into their potential applications in material science and electronic devices (Lai et al., 2003).

Chemical Properties Analysis

The chemical properties of 7-Octen-2-one derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, underscore their versatility in synthetic organic chemistry. Studies on the photochemistry of bicyclo compounds and the synthesis of constrained peptidomimetic synthons exemplify the exploration of their chemical properties for developing novel synthetic strategies and understanding mechanistic pathways (Yang et al., 2003; Dinsmore et al., 2001).

科学的研究の応用

Fungal Inhibition and Interaction

1-Octen-3-ol, a close chemical relative of 7-Octen-2-one, plays a significant role in fungal interactions. It has been identified as a volatile germination self-inhibitor produced by Penicillium paneum, which blocks the germination process of conidia. This compound causes slight permeabilization of the fungal membrane and interferes with essential metabolic processes in a reversible manner, impacting swelling and germination of conidia (Chitarra et al., 2005).

Chemical Synthesis and Transformation

The self-metathesis of 1-octene to form 7-tetradecene, catalyzed by ruthenium carbene complexes in ionic liquids, shows a significant effect on the selectivity of the metathesis process. This research highlights the potential of using ionic liquids in the chemical transformation of similar compounds, achieving high conversion rates and selectivity (Williams et al., 2006).

Analytical Method Development

A specific analytical method for the quantification of 1-octen-3-one in wines has been developed. This method involves solid-phase extraction and subsequent gas chromatographic–ion trap tandem mass spectrometric determination, indicating the relevance of such compounds in food analysis and quality control (Culleré et al., 2006).

Plant Defense Responses

1-Octen-3-ol, similar to 7-Octen-2-one, induces defense responses in plants. In Arabidopsis thaliana, exposure to this compound activates defense genes and enhances resistance against Botrytis cinerea, suggesting its role in plant-microbe interactions (Kishimoto et al., 2007).

Flavor and Aroma Analysis

1-Octen-3-ol is responsible for the unique fungal aroma and flavor of edible mushrooms. Its presence in various plants, such as Melittis melissophyllum, has been studied for potential use as a natural flavoring agent in food products (Maggi et al., 2010).

Mosquito Attractant and Repellent Studies

The compound 1-Octen-3-ol is a common attractant released by vertebrates that attracts mosquitoes. Studies on the specificity of the octenol receptor neuron in mosquitoes like Aedes aegypti suggest its role in mosquito behavior and potential applications in mosquito control (Grant & Dickens, 2011).

特性

IUPAC Name |

oct-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHCEQYNSQNEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190105 | |

| Record name | 7-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octen-2-one | |

CAS RN |

3664-60-6 | |

| Record name | 7-Octen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3664-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)

![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)

![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)